![molecular formula C19H23N7O B2393495 2-methyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one CAS No. 920219-17-6](/img/structure/B2393495.png)
2-methyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one
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Overview
Description
The compound “2-methyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and similar compounds. It likely contains a 1,2,3-triazolo[4,5-d]pyrimidine core, which is a bicyclic ring system consisting of a triazole ring fused with a pyrimidine ring .Scientific Research Applications
Synthesis and Potential Applications
Antihypertensive Agents : A study described the synthesis of 1,2,4-triazolo[1,5-alpha]pyrimidines, incorporating morpholine, piperidine, or piperazine moieties. These compounds, including ethyl 4-methyl-2-(4-acylpiperazin-1-yl)-1,2,4-triazolo[1,5-alpha]pyrimidin-7(4H)-one-6-carboxylates, were tested for antihypertensive activity, with some showing promising results (Bayomi et al., 1999).
Antibacterial Activity : A novel pyrimidine derivative was synthesized and shown to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating potential applications in treating bacterial infections (Lahmidi et al., 2019).
Antimicrobial Activities : Some new 1,2,4-triazole derivatives were synthesized and evaluated for their antimicrobial activities, with some compounds demonstrating good or moderate activities against test microorganisms, suggesting potential use in antimicrobial therapies (Bektaş et al., 2007).
Anticancer Agents : Research on 3-heteroarylindoles, including pyrazolo[1,5-a]pyrimidine and triazolo[4,3-a]pyrimidin derivatives, showed moderate to high anticancer activity against the MCF-7 human breast carcinoma cell line, highlighting the potential of such compounds in cancer treatment (Abdelhamid et al., 2016).
Antiproliferative Activity : New derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one were synthesized and evaluated for antiproliferative activity against various human cancer cell lines. Compounds showed promising activity, indicating potential as anticancer agents (Mallesha et al., 2012).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
The exact mode of action of this compound is currently unknown. Docking studies of similar compounds have indicated that hydrogen interactions between the nitrogen atom in the pyridine ring and specific amino acids could be responsible for their activity .
Biochemical Pathways
Compounds with similar structures have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic studies of similar compounds have been summarized , suggesting that this compound may have similar properties.
Result of Action
Similar compounds have exhibited excellent anti-tumor activity against various cancer cell lines , suggesting that this compound may also have potential anti-tumor effects.
properties
IUPAC Name |
2-methyl-1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O/c1-13(2)19(27)25-10-8-24(9-11-25)17-16-18(21-12-20-17)26(23-22-16)15-6-4-14(3)5-7-15/h4-7,12-13H,8-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHDCMIMMKWVIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C(C)C)N=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one |
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